4-Chloro-5-iodo-6-isopropylpyrimidine
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Overview
Description
4-Chloro-5-iodo-6-isopropylpyrimidine is a heterocyclic organic compound with the molecular formula C7H8ClIN2 and a molecular weight of 282.51 g/mol . This compound is characterized by the presence of chlorine, iodine, and isopropyl groups attached to a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-6-isopropylpyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the iodination of 4-chloro-5-isopropylpyrimidine using iodine and a suitable oxidizing agent . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-iodo-6-isopropylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
4-Chloro-5-iodo-6-isopropylpyrimidine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-6-isopropylpyrimidine involves its interaction with specific molecular targets. For example, in Suzuki-Miyaura coupling, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds . The presence of halogen atoms enhances its reactivity and selectivity in these reactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-isopropylpyrimidine: Lacks the iodine atom, making it less reactive in certain coupling reactions.
4-Chloro-5-iodopyrimidine: Lacks the isopropyl group, affecting its steric and electronic properties.
Uniqueness
4-Chloro-5-iodo-6-isopropylpyrimidine is unique due to the combination of chlorine, iodine, and isopropyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C7H8ClIN2 |
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Molecular Weight |
282.51 g/mol |
IUPAC Name |
4-chloro-5-iodo-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C7H8ClIN2/c1-4(2)6-5(9)7(8)11-3-10-6/h3-4H,1-2H3 |
InChI Key |
MMKVPFHYOGODGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)Cl)I |
Origin of Product |
United States |
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